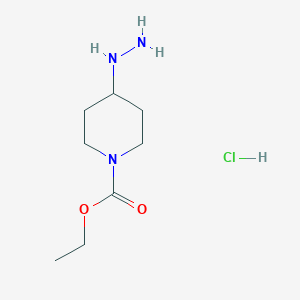
Ethyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C8H17N3O2·HCl It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride typically involves the reaction of ethyl 4-oxopiperidine-1-carboxylate with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Starting Materials: Ethyl 4-oxopiperidine-1-carboxylate and hydrazine hydrate.
Reaction Conditions: The reaction is conducted in a suitable solvent, such as ethanol, at a temperature range of 50-70°C.
Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to control the reaction conditions precisely.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition or modification of enzymatic activity. The compound may also interact with receptors or other proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Ethyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
Ethyl 4-hydroxypiperidine-1-carboxylate: Lacks the hydrazine group and has different reactivity and applications.
Piperidine derivatives: Various piperidine derivatives with different substituents exhibit unique chemical and biological properties.
Hydrazine derivatives: Compounds containing hydrazine groups but different core structures, leading to diverse applications and reactivity.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Further research and development may uncover new applications and enhance our understanding of its mechanism of action and potential benefits.
Properties
Molecular Formula |
C8H18ClN3O2 |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
ethyl 4-hydrazinylpiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-2-13-8(12)11-5-3-7(10-9)4-6-11;/h7,10H,2-6,9H2,1H3;1H |
InChI Key |
SJYVTZOMEVBDLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















